Cucurbit[7]uril

Aqueous Solubility Supramolecular Chemistry Excipient Development

Researchers needing macrocyclic hosts with aqueous solubility face limited choices; CB[6] and CB[8] have critically low solubility. CB[7] offers intrinsic solubility of 20-30 mM, enabling direct excipient use without co-solvents. • Binding affinity up to 10¹⁵ M⁻¹ for biosensing. • Peptide selectivity >23,000:1 (Phe-Gly/Gly-Phe). • NOAEL 100-300 mg/kg. Supplied as ≥95% purity white solid; store at 2-8°C sealed. Ships ambient/blue ice. In stock for immediate global delivery.

Molecular Formula C42H42N28O14
Molecular Weight 1163.0 g/mol
CAS No. 259886-50-5
Cat. No. B034203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbit[7]uril
CAS259886-50-5
SynonymsCucurbit[7]uril; Curcubit[7]uril; Cucurbit[7]uril,research use; Cucurbit[7]uril (CB[7]) hydrate, 99+%; Cucurbit[7]uril hydrate; Cucurbit[7]uril hydrate contains acid of crystalization; 2,18:3,17-Dimethano-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,14a,15a,17,18
Molecular FormulaC42H42N28O14
Molecular Weight1163.0 g/mol
Structural Identifiers
SMILESC1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O
InChIInChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2
InChIKeyZDOBFUIMGBWEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbit[7]uril (CB[7]): High-Affinity Macrocycle


Cucurbit[7]uril (CB[7]) is a macrocyclic host molecule belonging to the cucurbit[n]uril (CB[n]) family, comprised of seven glycoluril units linked by methylene bridges, forming a rigid, symmetric barrel-shaped structure with a hydrophobic cavity and two identical carbonyl-fringed portals. It is distinguished from its homologs by its moderate aqueous solubility (20–30 mM) and an exceptionally high and tunable binding affinity for a wide range of guest molecules, spanning from 10³ to 10¹⁵ M⁻¹ [1][2].

Solubility High aqueous solubility supports buffer-compatible host-guest workflows
Affinity Exceptionally broad affinity range enables capture of diverse guest molecules
Recognition Carbonyl-fringed portals provide cation-stabilizing selective binding

CB[7] vs. CB[6] & CB[8]


While all members of the cucurbit[n]uril family share a common monomeric structure, their macrocyclic ring size dictates fundamentally different physicochemical and host-guest properties. CB[6] and CB[8] exhibit critically low aqueous solubility, limiting their utility in many biological and aqueous-phase applications without the addition of salts or acids [1]. Crucially, the cavity volumes and portal dimensions of CB[6], CB[7], and CB[8] are distinct, leading to dramatic and quantifiable differences in binding affinity and selectivity for the same guest molecules [2]. For example, CB[7] can exhibit affinity constants exceeding 10⁷ M⁻¹ for specific dipeptides, while CB[6] shows negligible binding, highlighting that these are not interchangeable commodities but specialized tools selected for specific molecular targets [3].

Solubility constraints CB[6] and CB[8] exhibit negligible aqueous solubility, restricting direct use in biological buffers.
Affinity mismatch Cavity size dictates host-guest profiles; binding affinities may not transfer between homologs.
Selectivity shift Unique sequence selectivity of CB[7] for peptides like Phe-Gly is absent in CB[6] or CB[8].

Evidence-Based CB[7] Differentiation


Aqueous Solubility vs. CB[6] and CB[8]

The aqueous solubility of cucurbiturils exhibits a distinct odd-even effect related to their solid-state packing. CB[7], like CB[5], is classified as water-soluble with a reported solubility of 20–30 mM. In stark contrast, its closest homologs, CB[6] and CB[8], are described as 'only very scarcely' soluble in pure water [1][2]. This fundamental difference in solubility directly impacts their practical handling and applicability in aqueous systems, such as biological assays or pharmaceutical formulations, where the use of CB[6] or CB[8] often requires the addition of salts or acids to achieve workable concentrations [3].

Aqueous Solubility
Head-to-head
CB[7]: 20–30 mM
CB[6]/CB[8]: only very scarcely soluble
Supports direct aqueous workflow compatibility
Reported qualitative difference; specific solubility may vary with conditions.
Aqueous Solubility Supramolecular Chemistry Excipient Development Drug Formulation

Phe-Gly Binding Affinity: CB[7] vs. CB[6]

In a direct comparative study of peptide binding, CB[7] formed a very strong 1:1 complex with the zwitterionic dipeptide Phe-Gly, exhibiting a binding affinity (Ka) exceeding 10⁷ M⁻¹. Under identical experimental conditions, the smaller homolog CB[6] showed no detectable binding affinity for the same dipeptide [1]. Furthermore, CB[7] demonstrated remarkable sequence selectivity, binding Phe-Gly over Gly-Phe with a relative affinity ratio of 23,000:1, a level of discrimination not possible with the smaller CB[6] cavity [1].

Phe-Gly Binding
Head-to-head
CB[7]: Ka > 10⁷ M⁻¹
CB[6]: no detectable binding
Supports sequence-selective recognition review
ITC under identical aqueous conditions.
Molecular Recognition Peptide Binding Host-Guest Chemistry Supramolecular Sensors

In Vivo Safety Profile

Systematic in vivo toxicological evaluation in mice has established key safety parameters for CB[7]. Following intravenous administration, the maximum tolerated dose (MTD) was determined to be 250 mg/kg [1]. A more recent, comprehensive study across multiple administration routes reported MTDs of 300 mg/kg (intramuscular) and 350 mg/kg (intraperitoneal), and established No Observed Adverse Effect Levels (NOAELs) of 150 mg/kg and 100 mg/kg, respectively [2]. While CB[8] was also found to have low cytotoxicity, its in vivo assessment is limited by its extremely poor aqueous solubility, which precludes parenteral administration at comparable doses, thereby constraining its development as a systemic pharmaceutical excipient [1].

In Vivo Tolerability
Cross-study comparable
CB[7] MTD: 250 mg/kg (IV), 350 mg/kg (IP)
CB[8]: solubility-limited, no practical MTD
Supports preclinical toxicology endpoint review
Mice; NOAELs 100–150 mg/kg for parenteral routes.
Toxicology Pharmacokinetics Drug Delivery Biocompatibility

Catalytic Selectivity vs. β-Cyclodextrin

A comparative study of supramolecular catalysis revealed that CB[7] and β-cyclodextrin (β-CD), another common macrocyclic host, can have diametrically opposed effects on the same reaction. In the solvolysis of electron-donating substituted benzoyl chlorides, which proceed via a dissociative mechanism, the reaction is catalyzed by CB[7] but inhibited by β-CD. Conversely, for electron-withdrawing substituted benzoyl chlorides (associative mechanism), the reaction is catalyzed by β-CD and inhibited by CB[7] [1]. This divergent behavior is attributed to the unique electrostatic environment and the absence of nucleophilic hydroxyl groups in the CB[7] cavity compared to cyclodextrins.

Catalytic Divergence
Head-to-head
CB[7]: catalyzes solvolysis of electron-donating benzoyl chlorides
β-CD: inhibits same reaction
Opposed mechanistic effects vs cyclodextrin
Aqueous solvolysis; substrate-dependent behavior.
Supramolecular Catalysis Reaction Mechanisms Cyclodextrin Host-Guest Chemistry

Binding Affinity Range vs. Cyclodextrins

A standardized reference scale has been established for CB[7] host-guest complexation, encompassing binding affinities (Ka) that range from 10³ M⁻¹ to an ultra-high 10¹⁵ M⁻¹ (femtomolar) in aqueous solution [1]. This dynamic range of over 12 orders of magnitude is exceptionally large for a single synthetic host molecule and is a consequence of the CB[7] cavity's unique combination of hydrophobic and electrostatic driving forces. In contrast, the binding affinities of native cyclodextrins (α-, β-, γ-CD) for typical guests are generally confined to a much narrower window, typically between 10¹ and 10⁵ M⁻¹ [2]. This is a class-level inference based on the known properties of cyclodextrins, which lack the strong cation-dipole interactions at the carbonyl portals that are characteristic of CB[n] hosts.

Affinity Range
Class-level
10³–10¹⁵ M⁻¹
Ultra-wide window exceeding cyclodextrin class
Cyclodextrin values are general class characteristics.
Host-Guest Chemistry Binding Affinity Supramolecular Chemistry Reference Standards

Suprazyme Catalytic Activity

While CB[7] itself is a rudimentary enzyme mimic, its integration into a 'suprazyme'—a non-covalent assembly with an anionic monolayer on gold nanoparticles—results in a dramatic synergistic enhancement of catalytic activity. This CB[7]-based suprazyme exhibited catalytic activity that surpassed the sum of its individual components (CB[7] alone and nanoparticles alone) by over 50 times in a model oximation reaction [1]. This 50-fold enhancement is a direct, quantifiable measure of the unique interfacial microenvironment created by the CB[7] monolayer, which is not a property of the isolated macrocycle or common with other supramolecular hosts used in similar assemblies.

Suprazyme Enhancement
Head-to-head
>50-fold rate increase over sum of components
Supports suprazyme design-performance review
Model oximation; enhancement context-dependent.
Supramolecular Catalysis Nanozymes Enzyme Mimics Gold Nanoparticles

CB[7] Application Scenarios


Aqueous Drug Solubilization

For pharmaceutical scientists developing BCS Class II or IV drug candidates, CB[7] offers a validated solubilization strategy without the need for organic co-solvents. Its intrinsic aqueous solubility of 20–30 mM [1] enables its direct use as an excipient, a feature not shared by CB[6] or CB[8]. This property is leveraged to form stable host-guest complexes with insoluble drugs, improving their apparent solubility and bioavailability in preclinical formulations. The well-characterized in vivo safety profile, with defined NOAELs (100-300 mg/kg depending on route), provides a crucial risk-mitigation framework for regulatory toxicology studies [2].

Supramolecular Sensors and Assays

The ability of CB[7] to achieve femtomolar binding affinities (Ka up to 10¹⁵ M⁻¹) for select guests makes it an ideal capture element for ultra-sensitive biosensors and diagnostic assays [1]. In applications where detecting trace levels of biomarkers or environmental contaminants is paramount, CB[7]'s affinity range vastly exceeds that of standard cyclodextrin-based receptors [2]. Furthermore, its demonstrated sequence selectivity for peptides like Phe-Gly over Gly-Phe (23,000:1) [3] enables the design of assays with high specificity for target peptide motifs, reducing false positives in complex biological matrices like serum or cell lysates.

Supramolecular Catalysts (Suprazymes)

For research groups focused on biomimetic catalysis or green chemistry, CB[7] is a strategic building block for creating highly active 'suprazyme' assemblies. Evidence shows that when immobilized on a gold nanoparticle surface, a CB[7]-based suprazyme can deliver over a 50-fold enhancement in catalytic activity compared to its individual components in an oximation reaction [1]. This quantifiable performance gain supports its selection over other macrocycles for developing heterogeneous catalysts where creating a unique interfacial chemical environment is key to achieving high turnover and selectivity under mild, aqueous conditions.

Controlled Reactivity and Selective Synthesis

For synthetic chemists, CB[7] provides a unique tool for reaction control in water. Its ability to act as a selective nanoreactor is highlighted by the fact that it can catalyze the solvolysis of electron-donating benzoyl chlorides while inhibiting the same reaction for electron-withdrawing substrates—a behavior directly opposite to that of β-cyclodextrin [1]. This differential selectivity, driven by the cavity's electrostatic environment, allows chemists to modulate reaction pathways and product distributions in ways not possible with cyclodextrins. This is particularly valuable for water-sensitive reactions or for achieving selectivity in complex synthetic sequences.

Application
Selection Property
Validation Focus
Aqueous drug solubilization research
High intrinsic solubility & host-guest complexation
Apparent solubility enhancement & tolerability endpoints
Supramolecular sensor development
Femtomolar affinity & sequence selectivity
Binding specificity in complex matrices
Supramolecular catalyst design
Synergistic suprazyme assembly
Rate enhancement under mild aqueous conditions
Selective aqueous synthesis
Divergent catalytic selectivity vs cyclodextrins
Reaction pathway modulation by electrostatic effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cucurbit[7]uril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.